

History of Chlorpropham use as a sprout inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the History and Use of **Chlorpropham** as a Sprout Inhibitor

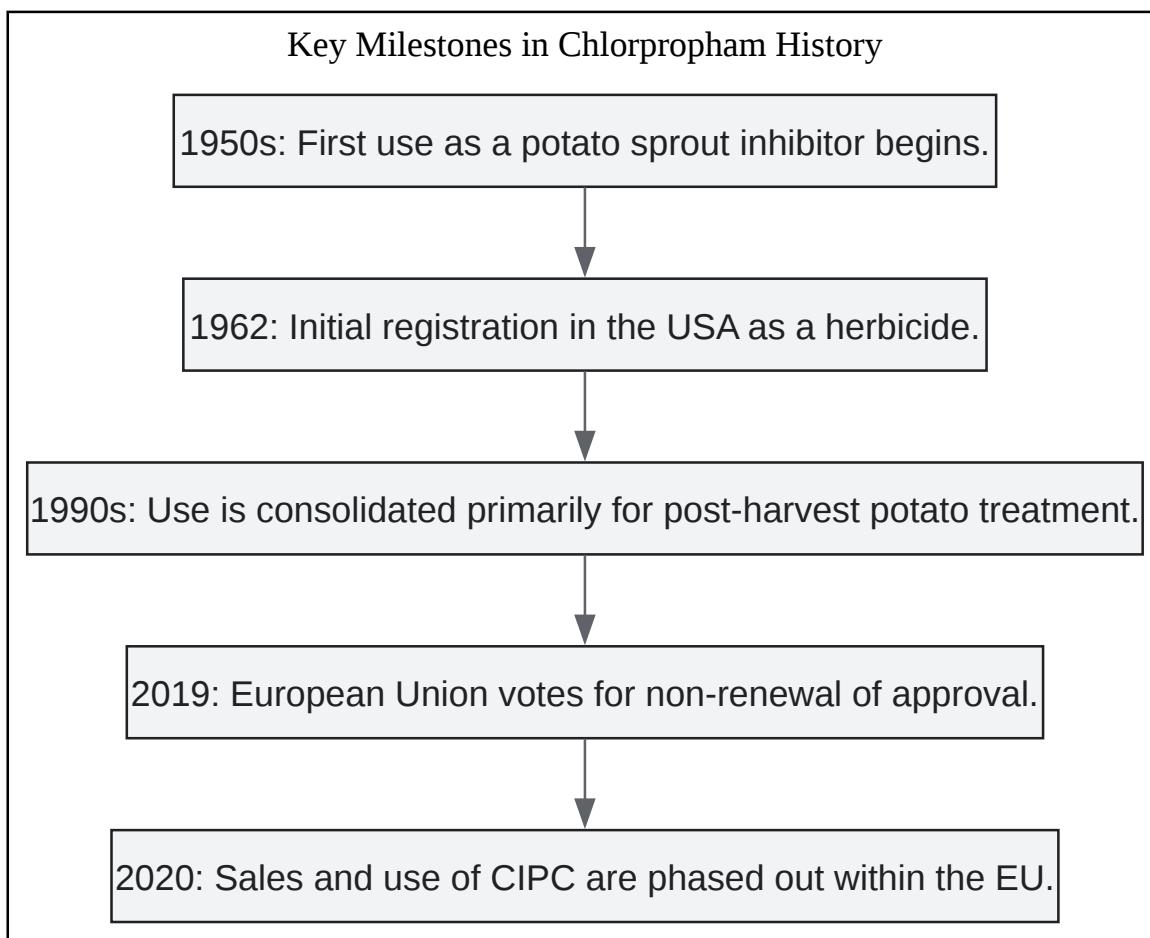
Abstract

Chlorpropham (Isopropyl N-(3-chlorophenyl) carbamate), commonly known as CIPC, has been the cornerstone of post-harvest potato sprout control for over half a century. Introduced in the 1950s, its efficacy and affordability established it as a global standard for extending the storage life of potatoes, thereby ensuring a year-round supply for both fresh and processing markets. This technical guide provides a comprehensive overview of the history, mechanism of action, application technology, and regulatory evolution of **chlorpropham**. It summarizes key quantitative data on its efficacy, toxicology, and residue dynamics. Detailed protocols for pivotal experimental assessments—residue analysis and developmental toxicity—are presented to provide researchers and professionals with a thorough understanding of the scientific basis for its use and subsequent regulatory actions.

A History of Sprout Suppression

Chlorpropham was first registered in the United States in 1962, initially serving as a pre-emergence and post-emergence herbicide for controlling grass weeds in various crops.^[1] However, its most significant and lasting application was discovered in its ability to inhibit sprouting in stored potatoes. By the 1990s, most herbicidal uses were phased out, leaving sprout control on post-harvest potatoes as its primary application.^[1] For decades, CIPC was unparalleled in its ability to provide long-term sprout suppression (up to 9 months) at a low cost, becoming the industry standard in North America, Europe, and other potato-growing regions.^[2]

The regulatory landscape for **chlorpropham** began to shift significantly in the 21st century. In 2019, the European Union (EU) voted not to renew the approval for **chlorpropham** due to toxicological concerns, particularly regarding one of its metabolites, 3-chloroaniline.^[3] Sales were prohibited from January 2020, with a final grace period for use ending on October 8, 2020.^[2] In contrast, **chlorpropham** remains registered for use on stored potatoes in the United States.^{[1][3]}



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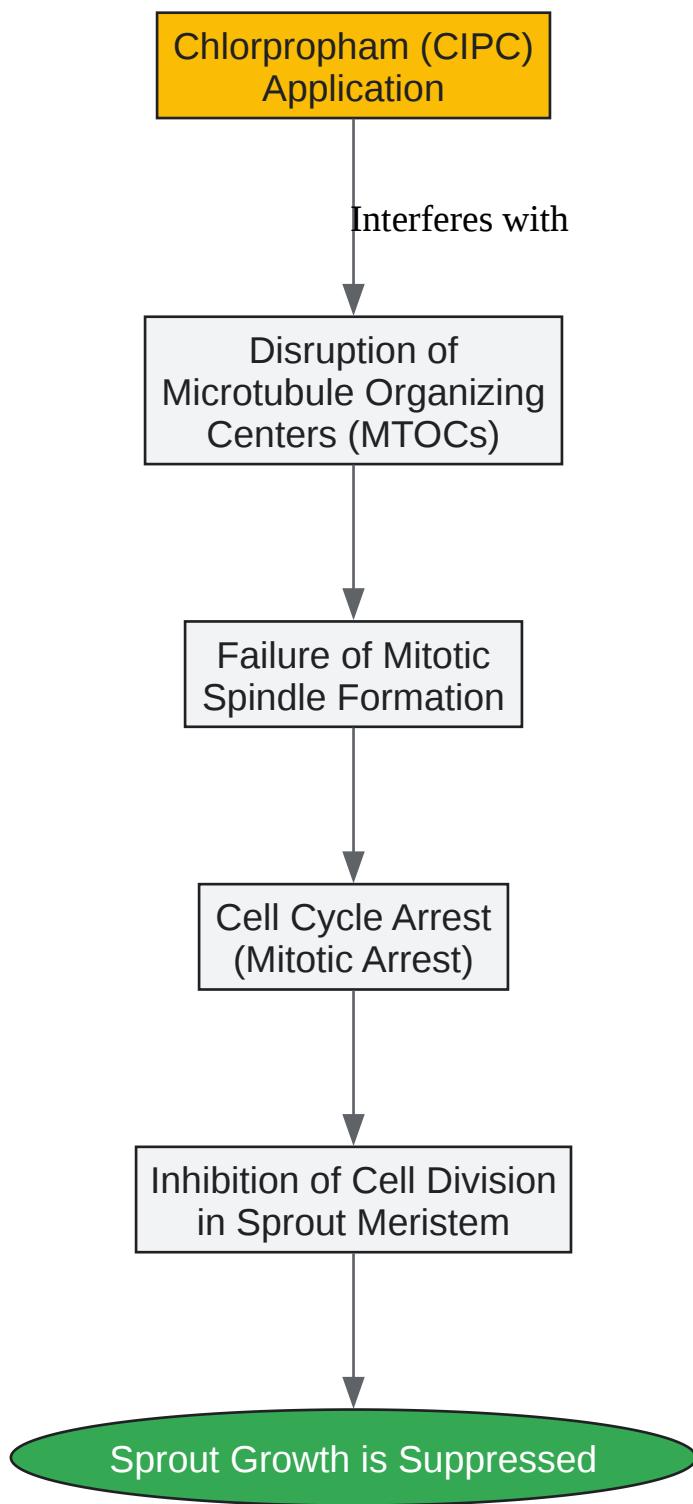
Caption: A timeline of major events in the history of **Chlorpropham** (CIPC).

Mechanism of Action: A Mitotic Inhibitor

Chlorpropham exerts its sprout-inhibiting effect by disrupting cell division (mitosis). As a carbamate herbicide, its mechanism of action involves the disorganization of microtubules,

which are essential components of the mitotic spindle. The mitotic spindle is responsible for segregating chromosomes into two daughter cells during cell division.

Chlorpropham is believed to interfere with microtubule organizing centers (MTOCs).[4] This disruption prevents the proper formation and function of the mitotic spindle. Instead of a single, bipolar spindle, cells treated with **chlorpropham** may form multiple or disorganized spindle poles, leading to an arrest of the cell cycle and the inhibition of cell proliferation in the meristematic tissues of potato sprouts.[4] This action effectively stops the growth of sprouts before they can elongate and reduce the quality of the tuber.



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Caption: Mechanism of action pathway for **Chlorpropham (CIPC)** as a sprout inhibitor.

Efficacy and Application

Chlorpropham is typically applied post-harvest after a curing period allows for wound healing. The most common method of application is as a thermal fog or aerosol, which allows for distribution throughout large storage facilities. The efficacy of sprout control is directly correlated with the residue of CIPC on the tuber surface.

Table 1: Quantitative Efficacy of **Chlorpropham** on 'Russet Burbank' Potatoes

CIPC Application Rate (ppm)	Emergence Delay	Total Yield Decrease (vs. Control)
1.3	Significant Delay	36%
2.5	Significant Delay	26%
5.0	Failure of some plants to emerge	Not specified
10.0	Majority of seed failed to emerge	78% - 94%

Data derived from a study on the effects of CIPC applied to seed tubers, demonstrating its high efficacy in inhibiting growth.[\[5\]](#)

Toxicology Profile

The toxicological profile of **chlorpropham** has been extensively studied. It exhibits low acute toxicity. The primary toxicological target identified in long-term studies in rats, mice, and dogs is the hematopoietic system, with effects including changes in red blood cells and spleen. The U.S. EPA has classified **chlorpropham** as a Group E substance, indicating it is not likely to be carcinogenic to humans.[\[3\]](#)

Table 2: Summary of Toxicological Data for **Chlorpropham**

Endpoint	Species	Value	Key Finding/Observation	Reference
Acceptable Daily Intake (ADI)	Human	0.05 mg/kg bw/day	Based on a 1-year dog study with a 100-fold safety factor.	[6]
Acute Oral LD ₅₀	Rat	>2000 - 4200 mg/kg	Low acute toxicity.	[3]
Maternal Toxicity NOAEL	Rat	100 mg/kg/day	Body weight decrements and increased spleen weights observed at higher doses.	[7][8]
Developmental Toxicity NOAEL	Rat	350 mg/kg/day	Increased incidence of rudimentary 14th rib at 1000 mg/kg/day.	[7][8]
Developmental Toxicity NOAEL	Rabbit	125 mg/kg/day	No observed adverse effect level for developmental toxicity.	[7]

NOAEL: No Observed Adverse Effect Level

Residue Dynamics and Analysis

Chlorpropham residues are concentrated in the peel of the potato. Processing steps such as washing and peeling can significantly reduce residue levels. Studies have shown that peeling can remove 91-98% of the total residue, while washing can reduce residues by 33-47%.[\[3\]](#)[\[9\]](#)

Table 3: **Chlorpropham** Residue Levels in Potatoes Post-Application

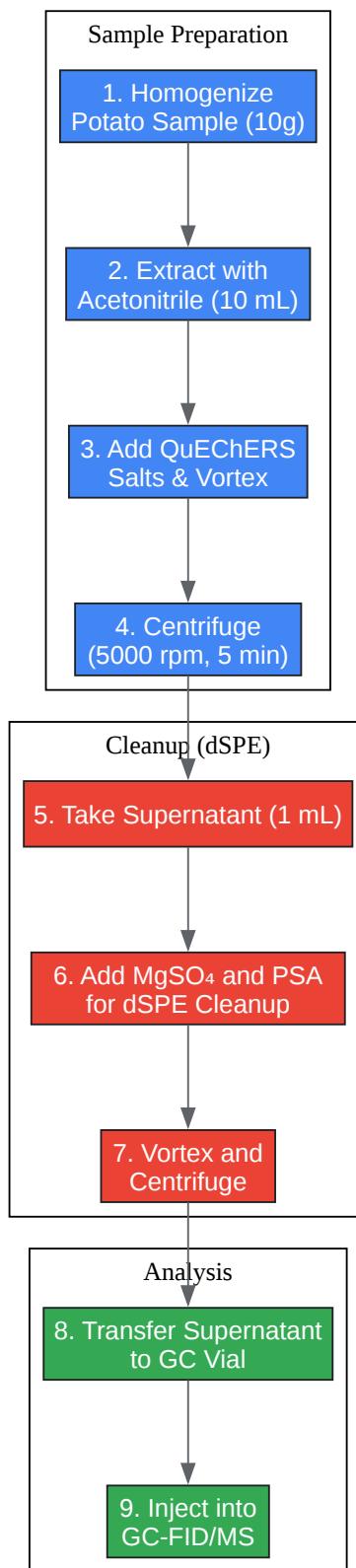
Time Post-Application	Mean Residue in Individual Tubers (mg/kg)	Mean Residue in Composite Samples (mg/kg)
10 Days	3.8	4.9
28 Days	2.9	3.8
65 Days	2.2	2.9

Data from a study on postharvest-treated potatoes.[\[9\]](#)

Experimental Protocols

Protocol for Chlorpropham Residue Analysis in Potatoes

This protocol outlines a representative method for the quantitative analysis of **chlorpropham** residues in potato tubers using Gas Chromatography (GC).



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Caption: Experimental workflow for CIPC residue analysis using a QuEChERS method.

Methodology:

- Sample Homogenization: A representative 10 g sub-sample of the potato (peel and flesh) is weighed into a 50 mL extraction tube.[10]
- Extraction: 10 mL of acetonitrile is added to the tube. The sample is shaken vigorously for 1 minute using a vortex mixer.[10]
- Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is immediately shaken for another minute. This step facilitates the partitioning of **chlorpropham** into the acetonitrile layer.[10]
- Centrifugation: The sample is centrifuged at approximately 5000 rpm for 5 minutes to separate the solid potato matrix from the liquid extract.[10]
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: A 1 mL aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing 150 mg of magnesium sulfate ($MgSO_4$) to remove residual water and 50 mg of primary secondary amine (PSA) to remove interfering matrix components like sugars and organic acids.[10]
- Final Centrifugation: The dSPE tube is vortexed for 1 minute and then centrifuged at 5000 rpm for 5 minutes.[10]
- Analysis: The final supernatant is transferred to a GC vial for analysis. Quantification is performed using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[10]
 - Typical GC Parameters:
 - Injector Temperature: 220°C
 - Oven Temperature: 174°C
 - Detector Temperature (FID): 230°C
 - Carrier Gas: Nitrogen at 25 cm³/minute

Protocol for Developmental Toxicity Assessment

This protocol is based on a study designed to evaluate the dose-response effects of **chlorpropham** on developmental toxicity in mice.[11]

Methodology:

- Animal Model: Pregnant CD-1 mice are used. The day a vaginal plug is observed is designated as gestation day (GD) 0.
- Dose Preparation and Administration: **Chlorpropham** is suspended in a vehicle such as corn oil. Doses are administered by oral gavage to pregnant mice.
- Experimental Groups: Animals are divided into at least four groups: a control group receiving the vehicle only, and three treatment groups receiving different dose levels of **chlorpropham** (e.g., 750, 1500, and 3000 mg/kg body weight).[11]
- Dosing Schedule: A single dose is administered on a critical day of organogenesis, determined by preliminary studies to be the most sensitive period. For **chlorpropham** in mice, this was identified as GD 8.3.[11]
- Maternal Observation: Dams are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the gestation period.
- Necropsy and Fetal Examination: On GD 18 (one day prior to expected birth), the dams are euthanized. The uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses.[11]
- Endpoint Evaluation:
 - Maternal Endpoints: Body weight gain, clinical signs, organ weights.
 - Developmental Endpoints:
 - Total resorption rate (fetal death).[11]
 - Average fetal body weight.[11]

- Incidence of external malformations (e.g., brachyury - short tail).[11]
- Skeletal and visceral examinations are also typically performed to assess for internal abnormalities.
- Data Analysis: Statistical methods (e.g., ANOVA) are used to compare the treatment groups to the control group for all measured endpoints to determine a No Observed Adverse Effect Level (NOAEL).

Conclusion

Chlorpropham has had a long and impactful history as the primary tool for post-harvest potato sprout suppression. Its effectiveness is based on a well-understood mechanism of mitotic inhibition. However, evolving toxicological and environmental standards, particularly in the European Union, have led to significant regulatory divergence globally. The withdrawal of CIPC in major markets has spurred intensive research into alternative sprout control methods. This technical guide has provided a detailed overview of the key scientific and historical aspects of **chlorpropham**, offering a valuable resource for researchers and professionals in the field.

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- To cite this document: BenchChem. [History of Chlorpropham use as a sprout inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668850#history-of-chlorpropham-use-as-a-sprout-inhibitor>]

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